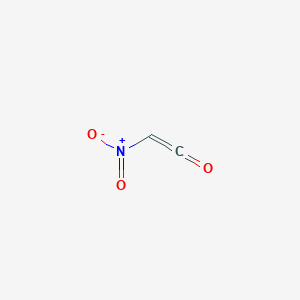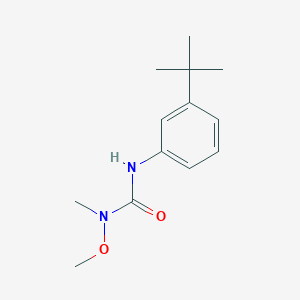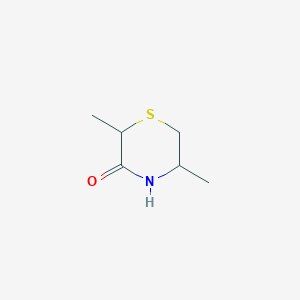![molecular formula C42H30O6 B14469872 1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] CAS No. 72711-87-6](/img/structure/B14469872.png)
1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected through ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,2-dihydroxybenzene with 2-bromophenol in the presence of a base to form 1,2-bis(2-phenoxyphenoxy)benzene. This intermediate is then further reacted with 2-bromophenol under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated and nitrated benzene derivatives.
Applications De Recherche Scientifique
1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] involves its interaction with specific molecular targets and pathways. The compound’s multiple benzene rings and ether linkages allow it to interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diphenoxyethane: Similar in structure but lacks the additional phenoxy groups.
Ethylene glycol diphenyl ether: Contains two phenyl groups connected by an ethylene glycol moiety.
2-Phenoxyethyl phenyl ether: Features a phenoxy group attached to an ethyl phenyl ether.
Uniqueness
1,1’-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene] is unique due to its complex structure, which includes multiple benzene rings and ether linkages. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
72711-87-6 |
|---|---|
Formule moléculaire |
C42H30O6 |
Poids moléculaire |
630.7 g/mol |
Nom IUPAC |
1,2-bis[2-(2-phenoxyphenoxy)phenoxy]benzene |
InChI |
InChI=1S/C42H30O6/c1-3-17-31(18-4-1)43-33-21-7-9-23-35(33)45-37-25-11-13-27-39(37)47-41-29-15-16-30-42(41)48-40-28-14-12-26-38(40)46-36-24-10-8-22-34(36)44-32-19-5-2-6-20-32/h1-30H |
Clé InChI |
SHYHYKAGHFPTIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC=C2OC3=CC=CC=C3OC4=CC=CC=C4OC5=CC=CC=C5OC6=CC=CC=C6OC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




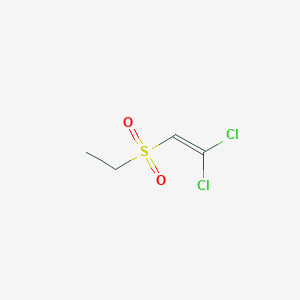

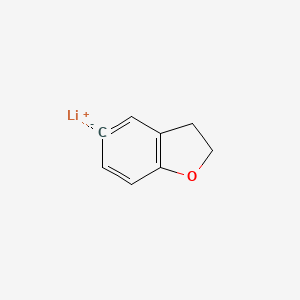

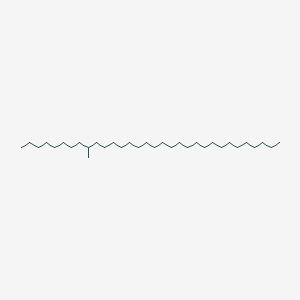


![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
